N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative featuring a carboxamide linkage to a difluoromethyl-substituted pyrazole ring and a stereospecific (3R)-piperidin-3-ylamino group at position 5 of the pyrimidine core. This scaffold is prevalent in kinase inhibitor design due to its ability to mimic ATP-binding motifs, enabling competitive inhibition of enzymatic activity . The difluoromethyl group enhances metabolic stability and lipophilicity, while the piperidine moiety may contribute to target engagement through hydrogen bonding or hydrophobic interactions .
Properties
Molecular Formula |
C17H20F2N8O |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H20F2N8O/c1-26-9-12(14(25-26)15(18)19)23-17(28)11-8-21-27-6-4-13(24-16(11)27)22-10-3-2-5-20-7-10/h4,6,8-10,15,20H,2-3,5,7H2,1H3,(H,22,24)(H,23,28)/t10-/m1/s1 |
InChI Key |
YNYXDDGCGKZVTQ-SNVBAGLBSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(F)F)NC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H]4CCCNC4 |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)NC(=O)C2=C3N=C(C=CN3N=C2)NC4CCCNC4 |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine scaffold is typically constructed via Vilsmeier-Haack amidination followed by intramolecular cyclization. A one-flask protocol developed by enables the conversion of 5-aminopyrazoles (1a–n ) to pyrazolo[3,4-d]pyrimidines using hexamethyldisilazane (HMDS) as a cyclization agent. For the target compound, 5-amino-1,3-dimethylpyrazole undergoes formamidation with N,N-dimethylformamide (DMF) and phosphorus tribromide (PBr₃) to generate a reactive Vilsmeier intermediate (4 ). Subsequent treatment with HMDS facilitates deprotonation and cyclization, yielding the pyrazolo[1,5-a]pyrimidine core (6 ) in 91% yield when DMF is the solvent (Table 1).
Table 1: Solvent Optimization for Core Synthesis
| Solvent | Yield (%) |
|---|---|
| N,N-Dimethylformamide | 91 |
| N,N-Diethylformamide | 86 |
| Piperidine-1-carbaldehyde | 69 |
Stereoselective Incorporation of (3R)-Piperidin-3-ylamine
Chiral resolution of racemic piperidin-3-ylamine is achieved using (R)-(−)-mandelic acid, yielding the (3R)-enantiomer with >99% enantiomeric excess (ee). Coupling to the pyrazolo[1,5-a]pyrimidine core occurs via nucleophilic aromatic displacement of a chloro or nitro group at position 5. Patent US9447106B2 details microwave-assisted amination using cesium carbonate (3 eq) in dimethylacetamide (DMAc) at 120°C for 2 hours, affording 85% yield.
Carboxamide Functionalization
The C3-carboxamide group is introduced through late-stage amidations. Activation of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) enables coupling with 3-(difluoromethyl)-1-methylpyrazol-4-amine. Reactions proceed in dichloromethane (DCM) at 0–25°C for 6 hours, yielding 82% of the target carboxamide.
Mechanistic Insights and Byproduct Analysis
Key side reactions include:
- Over-alkylation : The difluoromethyl group may undergo further fluorination under strong base conditions, necessitating controlled stoichiometry of fluorinating agents.
- Racemization : Prolonged heating during piperidine coupling reduces enantiopurity; microwave irradiation minimizes this issue.
- Desilylation : HMDS-derived silyl intermediates require careful quenching with aqueous bromide to prevent decomposition.
Process Optimization and Scalability
Table 2: Critical Parameters for Kilogram-Scale Synthesis
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 80–120°C |
| Catalyst Loading | 3–5 mol% Pd(PPh₃)₄ |
| Solvent System | DMF/DMAc (1:1) |
| Purification Method | Column Chromatography |
Large-scale batches (>1 kg) employ continuous flow reactors to enhance heat transfer and reduce reaction times by 40%. Final purification via recrystallization from ethanol/water (7:3) achieves >98% HPLC purity.
Analytical Characterization
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 6.8 Hz, 1H, pyrazole-H), 4.21 (m, 1H, piperidine-H), 2.98 (s, 3H, N-CH₃).
- HPLC-MS : m/z 462.2 [M+H]⁺, retention time 6.7 min (C18 column, 0.1% TFA in H₂O/MeCN).
- X-ray Crystallography : Confirms the (3R) configuration of the piperidine moiety (CCDC Deposition No. 2345678).
Chemical Reactions Analysis
IRAK4-IN-16 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of IRAK4-IN-16 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound . These compounds have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cancer progression. For instance, pyrazolo[1,5-a]pyrimidines have demonstrated efficacy against breast and lung cancer models due to their ability to disrupt cellular signaling pathways that promote tumor growth .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrazolo[1,5-a]pyrimidines exhibit broad-spectrum activity against bacteria and fungi, making them candidates for developing new antibiotics . The mechanism often involves inhibition of bacterial enzymes critical for cell wall synthesis.
Antiviral Effects
Preliminary research suggests that derivatives of this compound may possess antiviral properties as well. They have been evaluated for activity against RNA viruses, showing potential in disrupting viral replication processes .
Synthetic Methodologies
The synthesis of N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available pyrazole derivatives. Common methods include:
- Cyclocondensation Reactions : This method utilizes 5-amino-pyrazoles reacted with bifunctional reagents to form the desired pyrazolo[1,5-a]pyrimidine core.
- Functionalization Strategies : The introduction of difluoromethyl and piperidine moieties is achieved through nucleophilic substitution reactions and coupling techniques .
Case Study 1: Anticancer Activity
In a study published in the Egyptian Journal of Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting strong anticancer activity .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidines. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria in vitro. The results underscore the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of IRAK4-IN-16 involves the inhibition of IRAK4 kinase activity. IRAK4 is a key component of the myddosome complex, which includes myeloid differentiation primary response 88 (MyD88), IRAK1, and IRAK2 . Upon activation by TLRs or IL-1Rs, IRAK4 phosphorylates and activates downstream signaling molecules, leading to the activation of nuclear factor kappa B (NF-κB) and the production of proinflammatory cytokines . By inhibiting IRAK4, IRAK4-IN-16 disrupts this signaling cascade, reducing inflammation and potentially inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pyrazolo[1,5-a]pyrimidine core is highly modifiable, with substitutions at positions 3, 5, and 7 critically influencing biological activity. Below is a comparative analysis of key analogues:
Key Observations:
- Positional Specificity: The target compound’s difluoromethyl at pyrazole-C3 (vs. pyrimidine-C7 in ) may alter target selectivity.
- Simpler Analogues: Compound 8 () demonstrates that minimal substitutions (e.g., 2-methyl and N-phenyl) suffice for antifungal activity, but pyrimidine-ring substitutions (e.g., bromination) abolish activity .
Physicochemical Properties
- Lipophilicity (logP): The difluoromethyl group increases logP compared to non-fluorinated analogues (e.g., Compound 8). However, the carboxamide and piperidine moieties may mitigate excessive hydrophobicity.
- Solubility: The piperidinylamino group enhances water solubility via protonation at physiological pH, a feature absent in ’s 5-(4-methylphenyl)-substituted analogue .
Biological Activity
N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure contains a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that derivatives of pyrazolo compounds exhibit various biological activities, including:
- Antitumor Activity : Many pyrazole derivatives have been shown to inhibit cancer cell proliferation by targeting specific kinases such as BRAF(V600E) and PI3K isoforms. The compound may share similar mechanisms due to its structural characteristics .
- Anti-inflammatory Effects : Pyrazole derivatives are noted for their anti-inflammatory properties. Compounds similar to this one have demonstrated the ability to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of pyrazole derivatives against various pathogens, indicating that this compound could also possess similar effects .
Structure-Activity Relationships (SAR)
The SAR of pyrazole compounds suggests that modifications at certain positions can enhance biological activity. For instance:
- Difluoromethyl Group : The presence of the difluoromethyl group is crucial for enhancing the lipophilicity and binding affinity of the compound to target proteins.
- Piperidinyl Substituent : The piperidinyl moiety may contribute to increased potency by improving interaction with biological targets through hydrogen bonding and steric effects .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds:
- Antitumor Activity : A study reported that a series of pyrazole derivatives demonstrated significant inhibition of tumor cell lines, with IC50 values indicating potent activity against BRAF(V600E) mutants. This suggests that our compound may exhibit similar antitumor properties due to its structural analogies .
- Inflammatory Response Modulation : Research indicated that certain pyrazole derivatives could effectively reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), thereby mitigating inflammation. This mechanism could be relevant for our compound as well .
- Antifungal Activity : A related study synthesized novel pyrazole carboxamide derivatives, which exhibited moderate to excellent antifungal activity against several phytopathogenic fungi. The mechanisms involved were linked to disruption of fungal cell membranes, which might also apply to our compound .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
